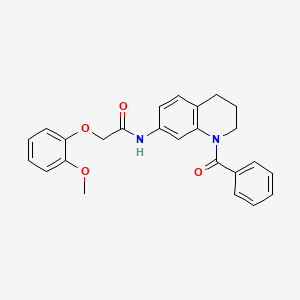![molecular formula C22H30N2O3 B6562224 N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide CAS No. 1091080-75-9](/img/structure/B6562224.png)
N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(Cyclohex-1-en-1-yl)ethyl)-N-[(4-phenyloxan-4-yl)methyl]ethanediamide, referred to as CHPOMEDA, is an important organic compound that has been used in various scientific research applications. CHPOMEDA is a cyclohexene derivative with a phenyl group attached to the nitrogen atom, and it has been the subject of numerous studies. In
Applications De Recherche Scientifique
CHPOMEDA has been used in various scientific research applications. It has been used as a reagent to synthesize a variety of organic compounds, including azo dyes, heterocyclic compounds, and other compounds with a variety of functional groups. It has also been used in the synthesis of drugs and other biologically active compounds. Furthermore, CHPOMEDA has been used in the synthesis of polymers and other materials for use in biomedical and other applications.
Mécanisme D'action
The mechanism of action of CHPOMEDA is not completely understood. It is believed that CHPOMEDA acts as a chelating agent, binding to metal ions to form complexes. It is also believed to interact with biological molecules, such as enzymes and proteins, to modify their activity. Furthermore, CHPOMEDA has been shown to inhibit the activity of some enzymes, suggesting that it may act as an enzyme inhibitor.
Biochemical and Physiological Effects
CHPOMEDA has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant activity, which may be beneficial in preventing oxidative damage to cells. It has also been shown to have anti-inflammatory and anti-microbial activity, which may be beneficial in treating certain diseases. Furthermore, CHPOMEDA has been shown to inhibit the activity of certain enzymes, which may be beneficial in treating certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CHPOMEDA has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable in a variety of solvents. Furthermore, it is non-toxic and has low volatility, making it safe to use in laboratory experiments. However, CHPOMEDA also has some limitations. It is not very soluble in water, making it difficult to use in aqueous solutions. Furthermore, it is not very stable in the presence of light or oxygen, making it difficult to store for long periods of time.
Orientations Futures
There are a variety of potential future directions for CHPOMEDA. One potential direction is to further investigate its mechanism of action and its biochemical and physiological effects. Furthermore, CHPOMEDA could be used to synthesize new compounds with a variety of functional groups. Additionally, CHPOMEDA could be used to develop new drugs and other biologically active compounds. Finally, CHPOMEDA could be used to develop new materials for use in biomedical and other applications.
Méthodes De Synthèse
CHPOMEDA can be synthesized through a two-step process. The first step involves the reaction of cyclohexene with ethyl chloroformate to form cyclohexyl chloroformate. The second step involves the reaction of cyclohexyl chloroformate with 4-phenyloxan-4-ylmethyl amine to form CHPOMEDA. The overall reaction is shown below:
Cyclohexene + Ethyl Chloroformate → Cyclohexyl Chloroformate
Cyclohexyl Chloroformate + 4-Phenyloxan-4-ylmethyl Amine → N-(2-(Cyclohex-1-en-1-yl)ethyl)-N-[(4-phenyloxan-4-yl)methyl]ethanediamide
Propriétés
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[(4-phenyloxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c25-20(23-14-11-18-7-3-1-4-8-18)21(26)24-17-22(12-15-27-16-13-22)19-9-5-2-6-10-19/h2,5-7,9-10H,1,3-4,8,11-17H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQAZWQCRFHZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562147.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562149.png)

![2-(2-methoxyphenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6562159.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B6562170.png)
![N-(5-methyl-1,2-oxazol-3-yl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562178.png)
![N-(2-methoxy-5-methylphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562186.png)
![N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562190.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562197.png)
![N-(3-chloro-4-fluorophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562233.png)
![2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(4-nitrophenyl)acetamide](/img/structure/B6562243.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6562251.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B6562255.png)
![N-(5-chloro-2-cyanophenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562257.png)
